
alpha-D-galactosyl-(1->2)-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is a disaccharide composed of two galactose molecules linked through an alpha-glycosidic bond between the first carbon (anomeric carbon) of one galactose and the second oxygen of the other . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE typically involves the enzymatic or chemical glycosylation of galactose. The process includes:
Enzymatic Glycosylation: Utilizing glycosyltransferase enzymes to catalyze the formation of the glycosidic bond under controlled conditions.
Chemical Glycosylation: Employing chemical catalysts and protecting groups to facilitate the selective formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this disaccharide often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. The fermentation broth is then processed to isolate and purify the disaccharide.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol.
Substitution: Formation of various galactosyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme kinetics.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and cosmetic products.
Mécanisme D'action
The mechanism of action of 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE involves its interaction with specific glycosyltransferase enzymes, facilitating the transfer of galactose units to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play vital roles in cellular communication and metabolism.
Comparaison Avec Des Composés Similaires
2-O-(A-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE: A disaccharide where galactose is linked to glucose.
LACTOSE: Composed of galactose and glucose linked by a beta-glycosidic bond.
MELIBIOSE: Consists of galactose and glucose linked by an alpha-glycosidic bond.
Uniqueness: 2-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOPYRANOSE is unique due to its specific alpha-glycosidic linkage between two galactose molecules, which imparts distinct biochemical properties and reactivity compared to other disaccharides.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
Clé InChI |
HIWPGCMGAMJNRG-JZSVMVJISA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
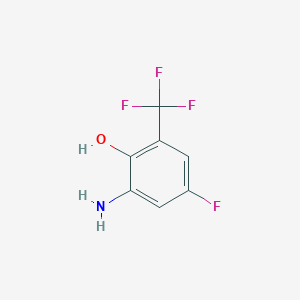
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
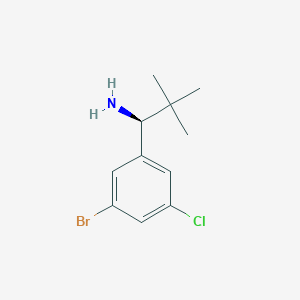

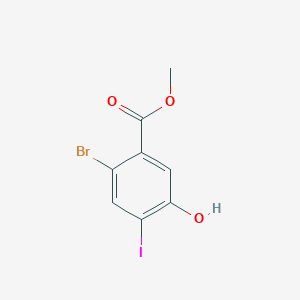
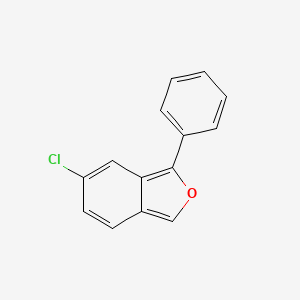
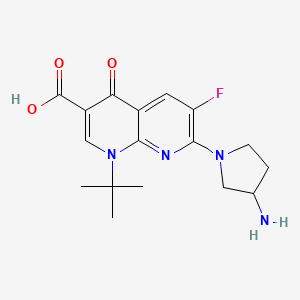
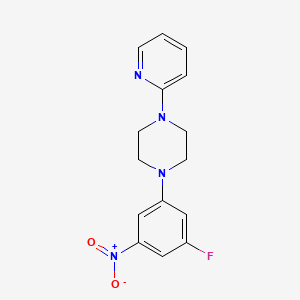
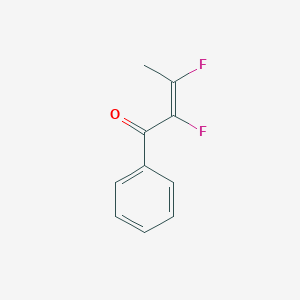
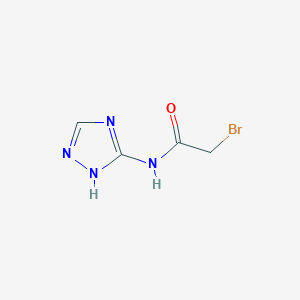
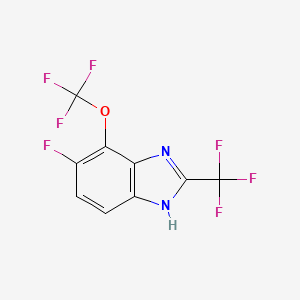
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
